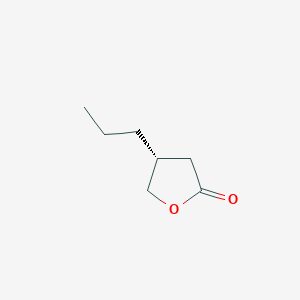

(R)-4-Propyldihydrofuran-2(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-propyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63095-51-2 | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-4-Propyldihydrofuran-2(3H)-one, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental protocols and visualizations to support advanced research and development activities.

Chemical Identity and Physical Properties

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the antiepileptic drug Brivaracetam.[1][2] Its specific stereochemistry is fundamental to the pharmacological activity of the final drug product, making its enantiomeric purity a critical parameter in its synthesis.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4R)-4-propyloxolan-2-one[4] |

| CAS Registry Number | 63095-51-2[1] |

| Molecular Formula | C₇H₁₂O₂[1] |

| Molecular Weight | 128.17 g/mol [4] |

| Synonyms | (R)-Dihydro-4-propyl-2(3H)-furanone, (4R)-4-propyltetrahydrofuran-2-one, Brivaracetam intermediate 1[1][4] |

| InChI Key | NVTUTJMZAZZKAZ-ZCFIWIBFSA-N[4] |

| SMILES | CCC[C@@H]1CC(=O)OC1[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to yellow oily liquid[1][6] |

| Boiling Point | 226.3 ± 8.0 °C (Predicted)[7] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted)[7] |

| Solubility | Slightly soluble in chloroform, methanol (B129727), and ethanol.[1][6] Slightly soluble in water (7.4 g/L at 25°C).[7] |

| Storage Temperature | 2-8°C[1][8] |

| Refractive Index | 1.437 (Predicted)[7] |

| XLogP3 | 1.5[4] |

| Topological Polar Surface Area | 26.3 Ų[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)[9] |

| ¹³C NMR | 177.2, 78.3, 35.4, 33.7, 33.5, 19.7, 13.8 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations.

Mass Spectrometry (MS): In mass spectrometry, the molecule would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the propyl group and cleavage of the lactone ring. A GC-MS analysis has been reported in the literature, which is a common method for purity assessment.[4]

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key challenge in the production of Brivaracetam.[10] Several synthetic routes have been developed, including organocatalytic methods and biocatalytic approaches.

Experimental Protocol: Asymmetric Synthesis from trans-2-Hexen-1-al

This method describes an organocatalytic approach to generate the chiral center.[9]

Step 1: Synthesis of (R)-3-(nitromethyl)hexanal

-

Dissolve trans-2-hexen-1-al in a THF/H₂O mixture.

-

Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, boric acid, and pivalic acid.

-

Stir the mixture at 20°C.

-

Add nitromethane (B149229) and continue stirring until the reaction is complete, as monitored by ¹H-NMR.

-

Work up the reaction mixture to isolate the product.

Step 2: Oxidation to (R)-3-(nitromethyl)hexanoic acid

-

Dissolve the (R)-3-(nitromethyl)hexanal in an acetonitrile/water mixture.

-

Cool the solution and add sodium chlorite (B76162) and sodium dihydrogen phosphate.

-

Add a solution of hydrogen peroxide and stir until completion.

-

Isolate the carboxylic acid product.

Step 3: Reduction and Cyclization to this compound

-

Dissolve the (R)-3-(nitromethyl)hexanoic acid in THF and cool the solution.

-

Add borane-dimethylsulfide complex dropwise.

-

Allow the reaction to warm to 0°C.

-

Quench the reaction with methanol and remove the solvents under reduced pressure.

-

Purify the residue to obtain this compound.

The enantiomeric ratio of the final product is typically monitored by chiral stationary phase gas chromatography.[9]

References

- 1. This compound | 63095-51-2 [chemicalbook.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 63095-51-2 | FP165291 [biosynth.com]

- 6. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 7. This compound CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | 63095-51-2 [amp.chemicalbook.com]

- 9. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 10. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

Spectroscopic and Synthetic Profile of (R)-4-Propyldihydrofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-4-Propyldihydrofuran-2(3H)-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, a colorless to yellow oily liquid. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 4.42 | tapp | 8.0 | H on C5 (CH₂) |

| 3.93 | tapp | 8.0 | H on C5 (CH₂) |

| 2.65-2.54 | m | - | H on C4 (CH) & H on C3 (CH₂) |

| 2.19 | dd | 16.3, 7.3 | H on C3 (CH₂) |

| 1.48-1.44 | m | - | Propyl CH₂ |

| 1.40-1.30 | m | - | Propyl CH₂ |

| 0.95 | t | 7.1 | Propyl CH₃ |

tapp = apparent triplet, m = multiplet, dd = doublet of doublets, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 177.3 | C1 (C=O) |

| 73.4 | C5 (O-CH₂) |

| 35.4 | C4 (CH) |

| 35.2 | Propyl CH₂ |

| 34.5 | C3 (CH₂) |

| 20.5 | Propyl CH₂ |

| 13.9 | Propyl CH₃ |

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl group of the γ-lactone ring.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkyl) |

| ~1770 | Strong | C=O stretching (γ-lactone) |

| ~1170 | Strong | C-O stretching (ester) |

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Assignment |

| 128 | [M]⁺ (Molecular Ion) |

| 85 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 57 | [C₄H₉]⁺ (Propyl group fragment) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method used.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound.

A common synthetic route to this compound involves the reduction and subsequent lactonization of a suitable precursor, such as (R)-2-propylsuccinic acid 4-tert-butyl ester.[1]

-

Preparation of the Activated Ester:

-

Charge a reactor with (R)-2-propylsuccinic acid 4-tert-butyl ester and a suitable solvent like toluene.

-

Cool the solution to approximately -5°C under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine, followed by the dropwise addition of ethyl chloroformate, maintaining the low temperature.

-

Stir the mixture to allow for the formation of the mixed anhydride.

-

-

Reduction:

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Cool the filtrate to around -20°C.

-

Carefully add a reducing agent, such as sodium borohydride, in portions.

-

Slowly add methanol (B129727) dropwise while maintaining the temperature below -18°C.

-

Stir the reaction mixture for several hours at this temperature.

-

-

Work-up and Lactonization:

-

Quench the reaction by the slow addition of an acid (e.g., 4M HCl) at low temperature.

-

Allow the mixture to warm to room temperature.

-

Add water to dissolve any salts and separate the aqueous and organic layers.

-

Wash the organic layer with water.

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to the organic layer to promote lactonization.

-

Stir until the reaction is complete, monitoring by a suitable method (e.g., TLC or GC).

-

Wash the organic layer with water to remove the acid catalyst.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.[1]

-

The following are general protocols for obtaining the spectroscopic data presented above.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

-

-

IR Spectroscopy:

-

Sample Preparation: As this compound is an oily liquid, a neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Place a small drop of the oil onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, for example, via a Gas Chromatography (GC) interface (GC-MS). Use electron ionization (EI) to generate the mass spectrum. The GC program should be optimized to ensure good separation of the compound from any impurities.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one

CAS Number: 63095-51-2

Introduction

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ-lactone, is a pivotal intermediate in modern pharmaceutical synthesis. Its stereospecific structure makes it an essential building block, most notably in the production of the third-generation antiepileptic drug, Brivaracetam.[1][2] Brivaracetam's enhanced pharmacological profile over its predecessors is directly linked to the precise stereochemistry of this intermediate, making the enantioselective synthesis of this compound a subject of extensive research.[2] Beyond its primary role in neurotherapeutics, this compound also finds applications in the fragrance and flavor industries, where its lactone structure contributes to unique sensory profiles through interaction with olfactory receptors.[3] This guide provides a comprehensive overview of the technical data, synthesis methodologies, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to yellow oily liquid.[4][5] Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [6] |

| Molecular Weight | 128.17 g/mol | [6] |

| Appearance | Colorless to yellow oily liquid | [4][5] |

| Boiling Point | 226.3 ± 8.0 °C (Predicted) | [5] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Slightly soluble (7.4 g/L at 25 °C) | [3] |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol | [4][5] |

| Refractive Index | 1.437 (Predicted) | [7] |

| Optical Activity | +3.71° (c=1 g/100mL in Ethanol) | [5] |

| Storage Temperature | 2-8°C | [4][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Reference(s) |

| δ 4.42 (t, J = 8.0 Hz, 1H) | δ 177.3 | [8] |

| δ 3.93 (t, J = 8.0 Hz, 1H) | δ 73.4 | [8] |

| δ 2.65-2.54 (m, 2H) | δ 35.4 | [8] |

| δ 2.19 (dd, J=16.3, 7.3 Hz, 1H) | δ 35.2 | [8] |

| δ 1.48-1.44 (m, 2H) | δ 34.5 | [8] |

| δ 1.40-1.30 (m, 2H) | δ 20.5 | [8] |

| δ 0.95 (t, J = 7.1 Hz, 3H) | δ 13.9 | [8] |

2.2.2. Infrared (IR) and Mass Spectrometry (MS)

Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals. Various synthetic routes have been developed, each with its own advantages and limitations.

Overview of Synthetic Strategies

Several distinct strategies for the synthesis of this compound have been reported, including:

-

Biocatalytic Routes: Utilizing enzymatic resolution to achieve high enantioselectivity.[10]

-

Chiral Pool Synthesis: Employing naturally occurring chiral molecules as starting materials.

-

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity.

-

Organocatalytic Methods: A more recent approach with high economic and environmental potential.

The choice of a particular synthetic route often depends on factors such as cost, scalability, and the desired enantiomeric purity.[2] For industrial-scale production, challenges such as the use of expensive or toxic reagents and extreme reaction conditions are key considerations.[7]

Experimental Protocols

3.2.1. Synthesis via Biocatalytic Resolution

This method, reported by Schülé et al., starts with a racemic substituted malonate, followed by enzymatic resolution, reduction, and cyclization.[10]

-

Step 1: Enzymatic Resolution: A racemic substituted malonate is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the desired (R)-isomer.

-

Step 2: Reduction: The isolated (R)-isomer is then reduced, typically using a chemical reducing agent.

-

Step 3: Cyclization: The final step involves an acid-catalyzed intramolecular cyclization to yield this compound.

While this method can provide high enantiopurity, the stringent conditions required for enzymatic catalysis can be costly.[10]

3.2.2. Synthesis from (R)-2-propylsuccinic acid 4-tert-butyl ester

A detailed protocol for a larger-scale synthesis is described below.[1]

-

Reaction Setup: A 20 L double-jacketed reactor equipped with a mechanical stirrer and a condenser is charged with (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (B28343) (8.5 L).

-

Cooling and Reagent Addition: The solution is cooled to -5.1 °C under a nitrogen atmosphere. Triethylamine (561.5 g) is added, maintaining the temperature between -6.0 °C and -5.1 °C. Subsequently, ethyl chloroformate (551.9 g) is added, keeping the temperature between -6.6 °C and -3.4 °C.

-

Reaction and Work-up: The mixture is stirred for at least one hour at -5 °C, then warmed to 20 °C. The triethylammonium (B8662869) chloride salt is removed by filtration. The filtrate is cooled to -18.7 °C, and powdered sodium borohydride (B1222165) (349.8 g) is added. Methanol (2 L) is then added dropwise, maintaining the temperature below -18 °C. The reaction is stirred overnight at -20 °C.

-

Quenching and Extraction: The reaction is quenched by the dropwise addition of 4M HCl (2 L) at -21.4 °C. The mixture is warmed to 20 °C, and water (5 L) is added to dissolve the salts. The aqueous layer is discarded, and the organic layer is washed with water.

-

Final Product Formation: Trifluoroacetic acid (0.1 L) is added to the organic layer at 25 °C and stirred for approximately one hour. The organic layer is washed with water and then evaporated to yield the final product.

3.2.3. Asymmetric Synthesis via Organocatalysis

This innovative approach starts from trans-2-hexen-1-al and nitromethane, generating the stereocenter through an organocatalytic method. This process is noted for its economic and environmental advantages, making it suitable for industrial scale-up.

-

Step 1: Organocatalytic Conjugate Addition: trans-2-hexen-1-al undergoes a conjugate addition reaction with nitromethane, catalyzed by a chiral organocatalyst, to introduce the stereocenter with high enantioselectivity.

-

Subsequent Transformations: The resulting nitro-aldehyde is then converted through a series of steps, likely involving reduction of the nitro group and the aldehyde, followed by lactonization to form the desired this compound. This method can achieve an enantiomeric ratio of R:S > 99.5:0.5.

Applications in Drug Development and Other Industries

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Brivaracetam.[2][5]

Role in Brivaracetam Synthesis

Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] The synthesis of Brivaracetam from this compound typically involves a ring-opening reaction, followed by amidation with (S)-2-aminobutanamide and subsequent cyclization to form the final pyrrolidinone ring of the drug.[1] The use of the enantiomerically pure (R)-intermediate is critical to ensure the high diastereomeric purity of the final active pharmaceutical ingredient, which is directly related to its therapeutic efficacy and safety profile.[2]

Fragrance and Flavor Industry

This compound is also utilized in the fragrance and flavor industry.[3] Its characteristic lactone structure interacts with olfactory and taste receptors to impart specific sensory experiences.[3]

Visualized Workflows and Pathways

General Synthesis Workflow for Brivaracetam

The following diagram illustrates the pivotal role of this compound in the synthesis of Brivaracetam.

Caption: Key stages in the synthesis of Brivaracetam from the title compound.

Logical Relationship of Synthesis Approaches

This diagram shows the relationship between different starting materials and the target molecule.

Caption: Overview of different synthetic pathways to the target molecule.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For storage, it is recommended to keep the compound in a cool, dry place at 2-8°C.[4][5]

Conclusion

This compound is a compound of significant interest, primarily due to its indispensable role as a chiral building block in the synthesis of the antiepileptic drug Brivaracetam. Its synthesis has been a focal point of research, leading to the development of various methodologies, including biocatalytic and organocatalytic routes, aimed at achieving high enantiomeric purity in an economically and environmentally sustainable manner. The well-defined physicochemical and spectroscopic properties of this molecule are crucial for quality control in its production and subsequent applications. This technical guide provides a solid foundation for researchers and professionals working with this important chiral intermediate.

References

- 1. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 63095-51-2 [chemicalbook.com]

- 4. This compound | 63095-51-2 [amp.chemicalbook.com]

- 5. This compound | 63095-51-2 | FP165291 [biosynth.com]

- 6. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 7. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 8. This compound | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

Physical properties of (R)-4-Propyldihydrofuran-2(3H)-one

An In-depth Technical Guide on the Physical Properties of (R)-4-Propyldihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of the physical properties of this compound, also known as (R)-γ-heptalactone. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound, which is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3]

Chemical Identity and Structure

This compound is a chiral lactone with the molecular formula C7H12O2.[1] Its structure consists of a five-membered dihydrofuranone ring with a propyl group at the fourth position in the (R) configuration.

-

IUPAC Name: (4R)-4-propyloxolan-2-one[4]

-

CAS Number: 63095-51-2[1]

-

Synonyms: (R)-4-propyl-dihydro-furan-2-one, (4R)-4-Propyldihydrofuran-2(3H)-one, (R)-Dihydro-4-propyl-2(3H)-furanone[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C7H12O2 | [1] |

| Molecular Weight | 128.17 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow oily liquid | [1][6][7] |

| Boiling Point | 226.3 ± 8.0 °C (Predicted) | [1][2] |

| 226.00 to 227.00 °C @ 760.00 mm Hg (Estimated) | [6] | |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Refractive Index | 1.437 | [8] |

| Solubility | Slightly soluble in Chloroform, Ethanol (B145695), and Methanol.[1][2][7][9] Slightly soluble in water (7.4 g/L at 25°C).[8] | |

| Storage Temperature | 2-8°C | [1][2][9] |

| Flash Point | 185.00 °F (85.30 °C) (Estimated) | [6] |

| Vapor Pressure | 0.083000 mmHg @ 25.00 °C (Estimated) | [6] |

| Optical Activity | 3.7100° (C=1g/100ml ETOH) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property for characterizing and assessing the purity of a liquid.[10][11] The Thiele tube method is a convenient micro-method for this determination.[12]

Apparatus and Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or hot plate

-

Stand and clamp

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.[12]

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.[13]

-

Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]

-

Clamp the Thiele tube to a stand and carefully insert the thermometer and test tube assembly into the oil.[12]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[12][13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.[12]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic physical property.[14]

Apparatus and Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.01 g)

-

Sample of this compound

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[14]

-

Add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[14]

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.[14]

-

Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.[14]

-

Calculate the density using the formula: Density = Mass / Volume.[14]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Repeat the measurement multiple times and calculate the average density to improve accuracy.[14]

Determination of Refractive Index

The refractive index measures how light bends as it passes through a substance and is a valuable tool for identifying liquids and assessing their purity.[15]

Apparatus and Materials:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Sample of this compound

-

Dropper or pipette

-

Soft lens tissue

-

Acetone (B3395972) or ethanol for cleaning

Procedure:

-

Ensure the prism of the refractometer is clean and dry. Clean with a soft tissue and a suitable solvent like acetone if necessary.[16][17]

-

Using a dropper, place a few drops of the liquid sample onto the surface of the lower prism.[16][17]

-

Close the prisms firmly.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.[16]

-

Sharpen the dividing line by adjusting the compensator drum.

-

Align the dividing line exactly on the crosshairs of the eyepiece.[16]

-

Read the refractive index value from the scale.

-

Record the temperature, as the refractive index is temperature-dependent.[15] If the measurement is not performed at the standard 20°C, a correction can be applied.[17]

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a compound.[18]

Apparatus and Materials:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Solvents: water, chloroform, ethanol, methanol

Procedure:

-

Place a small, measured amount of the sample (e.g., 0.05 mL or 25 mg) into a small test tube.[18]

-

Add a small volume of the solvent (e.g., 0.75 mL) in portions.[18]

-

After each addition, shake the test tube vigorously or use a vortex mixer to facilitate dissolution.[18]

-

Observe whether the sample dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

Record the solubility as soluble, slightly soluble, or insoluble for each solvent.

Visualizations

Synthetic Pathway

This compound is a crucial intermediate in the diastereoselective synthesis of Brivaracetam.[1][2][3] The following diagram illustrates a simplified synthetic route.

Caption: Simplified synthetic pathway from starting materials to Brivaracetam, highlighting the role of this compound.

Experimental Workflow: Density Determination

The logical flow for the experimental determination of density is outlined in the diagram below.

Caption: Workflow diagram for the experimental determination of the density of a liquid sample.

References

- 1. This compound | 63095-51-2 [chemicalbook.com]

- 2. This compound CAS#: 63095-51-2 [chemicalbook.com]

- 3. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 4. This compound | C7H12O2 | CID 10997054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]

- 6. (R)-gamma-heptalactone, 88270-38-6 [thegoodscentscompany.com]

- 7. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 8. This compound CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. athabascau.ca [athabascau.ca]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility Profile of (R)-4-Propyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-4-Propyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its use in organic synthesis, formulation development, and other applications within the pharmaceutical and chemical industries.

Quantitative Solubility Data

Currently, publicly available literature provides qualitative solubility data for this compound. Specific quantitative data (e.g., in g/100 mL or mol/L) remains limited. The available information indicates that the compound is a yellow oily liquid.[1][2][3][4]

The solubility of the related compound, γ-heptalactone, offers some insight. It is reported to be miscible with alcohol and most fixed oils, while having limited solubility in water.[5] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2][4] |

| Methanol | Slightly Soluble[1][2][4] |

| Ethanol | Slightly Soluble[1][2][4] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a liquid compound like this compound in organic solvents can be achieved through various established experimental methods. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration of the solute at different time points until it becomes constant.

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved portion of this compound is separated from the saturated solution. For a liquid solute, this may involve careful decantation or centrifugation if there is a density difference. If the liquids are miscible, this method is not suitable.

-

-

Solvent Evaporation and Weighing:

-

A known volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.

-

The solvent is carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) to leave behind the dissolved this compound.

-

The container with the residue is then weighed, and the mass of the dissolved solute is determined by subtracting the initial weight of the container.

-

-

Calculation of Solubility:

-

The solubility is calculated and expressed in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed for solubility determination, particularly for compounds with a chromophore or distinct spectral features.

Methodology (UV-Visible Spectroscopy):

-

Calibration Curve:

-

A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance versus concentration.

-

-

Analysis of Saturated Solution:

-

A saturated solution is prepared as described in the gravimetric method.

-

A sample of the clear supernatant is carefully diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

The absorbance of the diluted sample is measured at λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted sample is determined from the calibration curve.

-

The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

References

- 1. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 2. This compound | 63095-51-2 [amp.chemicalbook.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 63095-51-2 [chemicalbook.com]

- 5. Buy Bulk - Gamma-Heptalactone | Wholesale Supplier [sinofoodsupply.com]

(R)-4-Propyldihydrofuran-2(3H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ-lactone, is a pivotal intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final active pharmaceutical ingredient, making its enantiomerically pure synthesis a subject of significant research. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for key synthetic methods are provided, and synthetic workflows are visualized to facilitate understanding.

Introduction and Historical Context

This compound, with the CAS number 63095-51-2, belongs to the class of γ-butyrolactones.[2][3] While the γ-butyrolactone scaffold is found in numerous natural products, this compound has gained prominence primarily as a synthetic building block in the pharmaceutical industry.[2]

The history of this specific molecule is intrinsically linked to the development of novel antiepileptic drugs. The quest for enantiomerically pure compounds to be used as chiral synthons has driven the development of various synthetic routes to this compound. Early reports on the synthesis of optically active γ-lactones laid the groundwork for the preparation of this specific molecule.

While a definitive "discovery" of the molecule in the context of a natural product or a standalone biologically active agent is not apparent, its first documented syntheses appear in the late 1970s and early 1980s. Notably, the work of Olof Ceder and his group in 1977 is among the earliest cited preparations of this chiral lactone. Subsequent research by chemists such as Mukaiyama and Chamberlin further refined and expanded the synthetic repertoire for accessing this important chiral intermediate.

The significance of this compound surged with its identification as a key intermediate for Brivaracetam. This has led to the development of numerous, more efficient, and industrially scalable synthetic methods in recent years.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Appearance | Colorless to yellow oily liquid | [1][2][5] |

| Boiling Point | 226.3 ± 8.0 °C (Predicted) | [4][6] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Slightly soluble in chloroform, methanol, and ethanol. | [1][2][5] |

| Storage Temperature | 2-8°C | [1][2][5] |

| Refractive Index | 1.437 (Predicted) | [6] |

| Flash Point | 85.3 ± 15.9 °C (Predicted) | [6] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.42 (t, J = 8.0 Hz, 1H), 3.93 (t, J = 8.0 Hz, 1H), 2.65-2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48-1.44 (m, 2H), 1.40-1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.3, 73.4, 35.4, 35.2, 34.5, 20.5, 13.9 | [1] |

Key Synthetic Methodologies

Several synthetic routes to this compound have been reported, ranging from classical methods to modern catalytic approaches. Below are detailed protocols for some of the key historical and industrially relevant methods.

Synthesis via Asymmetric Hydrogenation and Lactonization

This method represents a modern and efficient approach to the synthesis of chiral γ-lactones.

Experimental Protocol:

-

Step 1: Asymmetric Hydrogenation: A suitable γ-keto acid precursor is subjected to asymmetric transfer hydrogenation. A common catalyst system is a Ruthenium complex with a chiral ligand, using a formic acid-triethylamine azeotrope as the hydrogen source. The reaction is typically carried out in an organic solvent at a controlled temperature.

-

Step 2: Lactonization: The resulting chiral γ-hydroxy acid is then cyclized to the corresponding γ-lactone. This is often achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Synthesis from (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid

This method involves the reduction of a carboxylic acid derivative followed by cyclization.

Experimental Protocol:

-

Step 1: Reduction: (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid is dissolved in tetrahydrofuran (B95107) and cooled in an ice bath. A solution of borane (B79455) dimethyl sulfide (B99878) complex is added dropwise, maintaining a low temperature. The reaction is then stirred at room temperature for several hours.

-

Step 2: Hydrolysis and Lactonization: The reaction is cooled again, and hydrochloric acid is added dropwise. The mixture is stirred for an extended period at room temperature.

-

Work-up and Purification: Saturated sodium chloride solution is added, and the product is extracted with an organic solvent like methyl tert-butyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

Organocatalytic Asymmetric Synthesis

A more recent and greener approach involves organocatalysis to establish the stereocenter.

Experimental Protocol:

-

Step 1: Michael Addition: Trans-2-hexenal and nitromethane (B149229) undergo an organocatalytic Michael addition. A chiral diarylprolinol silyl (B83357) ether is often used as the organocatalyst.

-

Step 2: Nef Reaction and Lactonization: The resulting γ-nitroaldehyde is then subjected to a Nef reaction, followed by in-situ lactonization to yield the desired product.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Biological Relevance and Applications

The primary and most significant application of this compound is its role as a key chiral intermediate in the synthesis of Brivaracetam.[1][2] Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures. The (R)-configuration of the propyl group in the lactone is essential for the desired stereochemistry and, consequently, the biological activity of Brivaracetam.

While some γ-butyrolactone derivatives exhibit a range of biological activities, there is limited evidence to suggest that this compound itself possesses significant pharmacological effects. Its utility lies in its chemical structure, which provides a versatile scaffold for the construction of more complex molecules.

Beyond its use in the synthesis of Brivaracetam, this compound may also serve as a building block in the synthesis of other chiral molecules for various applications in the pharmaceutical and fine chemical industries.

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern drug development. From its early academic syntheses to its current role in the industrial production of a vital antiepileptic medication, the journey of this molecule highlights the continuous evolution of synthetic organic chemistry. The development of efficient, stereoselective, and sustainable methods for its preparation remains an active area of research, driven by the demand for enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. vdoc.pub [vdoc.pub]

- 3. Catalysis of Mukaiyama Aldol Reactions by a Tricyclic Aluminum Alkoxide Lewis Acid [ouci.dntb.gov.ua]

- 4. This compound CAS#: 63095-51-2 [chemicalbook.com]

- 5. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 6. This compound CAS 63095-51-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

The Enduring Significance of the Gamma-Butyrolactone Core: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the γ-butyrolactone scaffold reveals its pivotal role as a privileged structural motif in a vast array of biologically active natural products and synthetic compounds. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological importance of the γ-butyrolactone core, detailing its function in intercellular signaling, its diverse pharmacological activities, and its potential as a pharmacophore in modern drug design.

The γ-butyrolactone, a five-membered lactone, is a recurring theme in the molecular architecture of numerous natural products, demonstrating a remarkable spectrum of biological activities.[1][2][3] Its prevalence and versatility have established it as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1] From regulating bacterial secondary metabolism to exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties, the unassuming γ-butyrolactone ring is a testament to nature's efficiency in crafting bioactive molecules.

Signaling Molecules: The Language of Bacteria

In the microbial world, particularly within the genus Streptomyces, γ-butyrolactones function as crucial signaling molecules, akin to hormones in higher organisms.[4][5][6][7] These "bacterial hormones" regulate a variety of physiological processes, most notably the production of secondary metabolites, including many clinically important antibiotics, and morphological differentiation.[4][5][6][7][8]

The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which controls the production of the antibiotic streptomycin (B1217042).[4][5][7] A-factor exerts its effect at remarkably low concentrations, typically in the nanomolar range (10⁻⁹ M), highlighting its potency as a signaling molecule.[4][6]

The A-factor Signaling Pathway in Streptomyces griseus

The A-factor signaling cascade is a well-characterized model for understanding how γ-butyrolactones regulate gene expression. The pathway is initiated by the binding of A-factor to a specific cytoplasmic receptor protein, ArpA. This binding event induces a conformational change in ArpA, causing it to dissociate from its target DNA sequence. This dissociation relieves the repression of a key transcriptional activator, AdpA, allowing for the expression of genes involved in streptomycin biosynthesis and morphological development.

A Privileged Scaffold in Drug Discovery

The γ-butyrolactone core is a versatile pharmacophore found in a multitude of natural and synthetic compounds with a broad range of pharmacological activities.[1][2][3] This structural motif is present in FDA-approved drugs and numerous experimental compounds, underscoring its therapeutic potential.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative γ-butyrolactone-containing compounds across various therapeutic areas.

Table 1: Antifungal Activity

| Compound Class | Compound Name/Number | Target Organism | IC50/EC50 | Reference |

| α-Methylene-γ-butyrolactone | Compound 6a | Colletotrichum lagenarium | 7.68 µM | [4] |

| α-Methylene-γ-butyrolactone | Compound 6d | Colletotrichum lagenarium | 8.17 µM | [4] |

| α-Methylene-γ-butyrolactone derivative | Compound B7 | Phytophthora capsici | 0.809 mg/L | [5] |

| α-Methylene-γ-butyrolactone derivative | Compound C22 | Valsa mali | 1.47 mg/L | [5] |

| α-Benzylidene-γ-lactone | Compound 5c-5 | Botrytis cinerea | 18.89 µM | [6] |

| α-Methylene-γ-butyrolactone derivative | Compound 2 (3-F-Ph) | Rhizoctonia solani | 0.94 mg/L | [1] |

| α-Methylene-γ-butyrolactone derivative | Compound 7 (4-Cl-Ph) | Rhizoctonia solani | 0.99 mg/L | [1] |

Table 2: Antibacterial Activity

| Compound Class | Compound Name | Target | MIC/IC50 | Reference |

| Bicyclic butyrolactone | Lactivicin | β-lactamase | 2.4 µg/mL (IC50) | [7] |

| Bicyclic butyrolactone | - | β-lactamase | 15 µg/mL (IC50) | [7] |

| Synthetic γ-butyrolactone | Compound 5 | Staphylococcus epidermidis | 20 mg/mL (High activity) | [2][9] |

Table 3: Anticancer and Cytotoxic Activity

| Compound Class | Compound Name/Number | Cell Line | IC50 | Reference |

| α-Benzylidene-γ-lactone | Compound 5c-5 | HepG2 (human liver cancer) | 35.4 µM | [6] |

| α-Benzylidene-γ-lactone | Compound 5c-5 | Hepatic L02 (normal human liver) | 68.8 µM | [6] |

| α-Methylene-γ-lactone | Compound 13d | L-1210, HL-60, NALM-6 (leukemia) | 5.4 µM | [10] |

| α-Methylene-γ-lactone | Compound 13e | L-1210, HL-60, NALM-6 (leukemia) | 6.0 µM | [10] |

Table 4: Anti-inflammatory and Analgesic Activity

| Compound Class | Compound Name/Number | Assay | ED50/IC50 | Reference |

| Indole-based γ-butyrolactone | COX-2 inhibitor | COX-2 Inhibition | <0.001 µM (IC50) | [2] |

| α-(3,5-di-t-butyl-4-hydroxybenzylidene)-γ-butyrolactone | KME-4 | Acetic acid-induced writhing (rat) | 5.2 mg/kg (ED50) | [11] |

| Synthetic γ-butyrolactone | BM113A | Hot-plate test (mouse) | 4.7 mg/kg (ED50) | [12] |

| Synthetic γ-butyrolactone | BM138A | Hot-plate test (mouse) | 4.7 mg/kg (ED50) | [12] |

| Synthetic γ-butyrolactone | BM113A | Writhing test (mouse) | 3.7 mg/kg (ED50) | [12] |

| Synthetic γ-butyrolactone | BM138A | Writhing test (mouse) | 2.3 mg/kg (ED50) | [12] |

| α-Methylene-γ-butyrolactone | α-M-γ-B | LPS-induced NO in RAW264.7 | ~10 µM (EC50) | [13] |

Table 5: Enzyme Inhibition

| Compound Class | Compound Name | Target Enzyme | IC50 | Reference |

| Butyrolactone derivative | Butyrolactone 3 | Histone acetyltransferase Gcn5 | 100 µM | [14][15] |

| Butyrolactone derivative | Butyrolactone 3 | CBP HAT | 0.5 mM | [14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of γ-butyrolactone derivatives against yeast and filamentous fungi.[16][17]

Materials:

-

96-well, flat-bottom sterile microtiter plates

-

Test compounds (γ-butyrolactone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Fungal strains

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Positive control antifungal agent (e.g., fluconazole, amphotericin B)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar (B569324) medium.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast).

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][18]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (γ-butyrolactone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

After the incubation with MTT, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental and Logical Workflows

The discovery and development of novel drugs based on the γ-butyrolactone core typically follows a structured workflow, from initial screening to preclinical studies.

Conclusion

The γ-butyrolactone core represents a remarkable example of a molecular scaffold that has been repeatedly utilized by nature to create a diverse array of biologically active compounds. Its significance extends from fundamental intercellular communication in bacteria to its potential as a versatile pharmacophore in the development of new therapeutics for a wide range of human diseases. The continued exploration of natural products containing this privileged structure, coupled with modern synthetic and screening methodologies, promises to unlock further therapeutic applications of the γ-butyrolactone core. This guide provides a foundational resource for researchers and drug development professionals to navigate the rich and complex landscape of γ-butyrolactone chemistry and biology, ultimately contributing to the advancement of novel drug discovery.

References

- 1. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Using natural products for drug discovery: the impact of the genomics era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The A-factor regulatory cascade that leads to morphological development and secondary metabolism in Streptomyces | Biofilms | Cambridge Core [cambridge.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of (R)-4-Propyldihydrofuran-2(3H)-one in the Synthesis of Brivaracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivaracetam (B1667798), a third-generation antiepileptic drug, has demonstrated significant efficacy in the treatment of partial-onset seizures.[1][2] Its synthesis is a topic of considerable interest within the pharmaceutical industry, with a focus on developing efficient, stereoselective, and economically viable manufacturing processes. A key chiral intermediate in the most innovative and diastereoselective syntheses of Brivaracetam is (R)-4-Propyldihydrofuran-2(3H)-one.[3][4][5] This technical guide provides an in-depth analysis of the pivotal role of this chiral lactone, detailing its impact on the stereochemistry of the final active pharmaceutical ingredient (API), various synthetic strategies for its preparation, and its subsequent conversion to Brivaracetam.

Introduction: The Stereochemical Importance of this compound

Brivaracetam possesses two chiral centers, with the (S)-configuration at the 2-position of the pyrrolidinone ring and the (R)-configuration at the 4-position, where the propyl group is attached. The stereochemistry of the n-propyl group at the 4-position is considered the most significant challenge in the synthesis of Brivaracetam.[6] The use of optically pure this compound as a starting material is a highly effective strategy to control this specific stereocenter, thereby avoiding the formation of diastereomeric mixtures that would necessitate challenging and costly separation processes, such as chiral HPLC.[5][6]

This compound, with the CAS number 63095-51-2, is a yellow oily liquid soluble in common organic solvents like chloroform, methanol, and ethanol.[3][4] Its primary significance lies in being a key chiral building block for producing Brivaracetam with high chiral purity.[4][5]

Synthetic Pathways to this compound

Various synthetic routes have been developed to produce this compound with high enantiomeric purity and yield. These methods can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and resolution methods.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials. One notable example involves the use of (R)-epichlorohydrin.

Table 1: Exemplary Chiral Pool Synthesis of this compound

| Starting Material | Key Reagents | Intermediate(s) | Final Product | Reported Yield | Reference |

| (R)-epichlorohydrin, Diphenyl malonate | Ethyl magnesium bromide, Cuprous iodide, Lithium chloride | Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate | This compound | Good | [7][8] |

Asymmetric Synthesis

Asymmetric methods introduce the desired chirality during the reaction sequence using chiral catalysts or auxiliaries.

-

Using Chiral Auxiliaries: Evans' chiral auxiliary, (S)-3-n-pentanoyl-4-substituted oxazol-2-one, can be alkylated and subsequently reduced to furnish the desired chiral lactone.[9]

-

Biocatalytic Routes: Engineered ene-reductases and lipases have been employed for the stereoselective synthesis of this compound or its precursors.[1][7] For instance, a biocatalytic route using a novel engineered ene-reductase on 4-propylfuran-2(5H)-one has been reported.[1]

Table 2: Asymmetric Synthesis Approaches for this compound

| Method | Starting Material(s) | Key Catalyst/Auxiliary | Key Transformation | Reported Yield | Reference |

| Chiral Auxiliary | (S)-3-n-pentanoyl-4-substituted oxazol-2-one, Substituted acetonitrile | Alkaline reagent | Alkylation and reduction | High | [9] |

| Biocatalytic Reduction | 4-propylfuran-2(5H)-one | Engineered ene-reductase | Bioreduction | Not specified | [1] |

| Enzymatic Resolution | Racemic substituted malonate | Lipase | Enzymatic resolution, reduction, and cyclization | Not specified | [5] |

Resolution Methods

These methods involve the separation of a racemic mixture of the target molecule or a precursor. While effective, they can be less atom-economical. A common strategy involves the stereoselective separation of a racemic precursor like 3-(Hydroxymethyl)-hexanoic acid using a chiral resolving agent.[7]

Conversion of this compound to Brivaracetam

The conversion of the chiral lactone to Brivaracetam typically involves a three-step process: ring-opening, halogenation (or conversion to another leaving group), and subsequent condensation with (S)-2-aminobutanamide followed by ring closure.[4]

Ring-Opening and Functionalization

The lactone ring is opened to form a halo-acid derivative. A common method involves reaction with trimethylsilyl (B98337) iodide (TMSI) or trimethylbromosilane.[7][10]

Condensation and Cyclization

The resulting intermediate is then coupled with (S)-2-aminobutanamide. The final cyclization step yields Brivaracetam.

Table 3: Typical Reaction Yields for Brivaracetam Synthesis from this compound

| Step | Reactants | Reagents | Product | Reported Yield | Reference |

| Ring-Opening | This compound | Trimethylbromosilane, Zinc chloride | (R)-3-(bromomethyl)hexanoic acid | 92.4% | [10] |

| Condensation & Cyclization | (R)-3-(bromomethyl)hexanoic acid, (S)-2-aminobutanamide | Thionyl chloride, Triethylamine | Brivaracetam | High | [7] |

Experimental Protocols

Synthesis of this compound via Reductive Lactonization

This protocol is based on the reduction of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid.[11]

-

Dissolve 165 g of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid in 1 L of tetrahydrofuran (B95107) in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add 84 mL of 10 M borane (B79455) dimethyl sulfide (B99878) complex, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 16 hours.

-

Cool the reaction mixture to 0°C and slowly add 300 mL of 18% hydrochloric acid.

-

Stir at room temperature for 24 hours.

-

Add 500 mL of saturated sodium chloride solution.

-

Extract the aqueous layer with methyl tert-butyl ether (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain this compound as a colorless liquid. (Reported yield: 78%).[11]

Synthesis of Brivaracetam from this compound

This protocol is a representative procedure based on literature descriptions.[10]

-

Ring-Opening: To a solution of (R)-4-n-propyl-dihydrofuran-2(3H)-one (12.8 g, 0.1 mol) and zinc chloride (6.8 g, 0.05 mol) in dry toluene (B28343) (60 mL), add trimethylbromosilane (61.2 g, 0.4 mol) dropwise with stirring. Heat the mixture to 70-80°C for 1 hour. Monitor the reaction by TLC until the starting material disappears. Cool the reaction mixture and quench with water (100 mL) at 0-10°C. Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate to obtain the crude (R)-3-(bromomethyl)hexanoic acid derivative.

-

Condensation and Cyclization: The crude product from the previous step is then converted to an acyl chloride using a standard chlorinating agent like thionyl chloride. This is followed by reaction with (S)-2-aminobutanamide in the presence of a base to facilitate condensation and subsequent intramolecular cyclization to form Brivaracetam. The final product is then purified, typically by crystallization.

Visualized Workflows

General Synthesis Pathway of Brivaracetam

Caption: General synthesis pathway of Brivaracetam from the key intermediate.

Experimental Workflow for Lactone Synthesis

Caption: Experimental workflow for the synthesis of the chiral lactone.

Conclusion

The use of this compound is a cornerstone of modern, efficient, and stereoselective Brivaracetam synthesis. Its role in pre-determining the crucial stereochemistry at the C4 position of the pyrrolidinone ring simplifies the manufacturing process by obviating the need for diastereomeric separation. The continuous development of novel synthetic routes to this key intermediate, including asymmetric and biocatalytic methods, is paramount to further optimizing the industrial production of Brivaracetam, making this important antiepileptic medication more accessible to patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 5. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 6. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 10. WO2018152950A1 - New method for preparing brivaracetam - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (4R)-4-Propyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Propyloxolan-2-one, also known by its common name (R)-4-Propyldihydrofuran-2(3H)-one, is a chiral organic compound of significant interest in the pharmaceutical industry.[1] Its paramount importance lies in its role as a key chiral intermediate in the diastereoselective synthesis of Brivaracetam, a third-generation antiepileptic drug.[2][3] Brivaracetam is utilized for the treatment of partial-onset seizures and is valued for its improved side-effect profile compared to its predecessors.[4] The precise stereochemistry of (4R)-4-propyloxolan-2-one is fundamental to the pharmacological efficacy of the final active pharmaceutical ingredient, making its enantioselective synthesis a critical aspect of Brivaracetam production.[1]

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and the role of (4R)-4-propyloxolan-2-one in drug development.

Chemical and Physical Properties

(4R)-4-Propyloxolan-2-one is a colorless to yellow oily liquid.[3] It is slightly soluble in organic solvents such as chloroform, methanol, and ethanol.[3] For storage, it is recommended to be kept at 2-8°C.[3]

Table 1: Physical and Chemical Properties of (4R)-4-Propyloxolan-2-one

| Property | Value | Reference |

| IUPAC Name | (4R)-4-propyloxolan-2-one | [4] |

| CAS Number | 63095-51-2 | [4] |

| Molecular Formula | C₇H₁₂O₂ | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| Exact Mass | 128.083729621 Da | |

| Appearance | Colorless to yellow oily liquid | [3] |

| Boiling Point (Predicted) | 226.3 ± 8.0 °C | |

| Density (Predicted) | 0.983 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in chloroform, methanol, and ethanol | [3] |

| Optical Activity | [α]²⁰/D +3.71° (c=1 g/100mL in Ethanol) | |

| XLogP3 | 1.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 26.3 Ų |

Spectroscopic Data

Table 2: Spectroscopic Data for (4R)-4-Propyloxolan-2-one

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 177.3, 73.4, 35.4, 35.2, 34.5, 20.5, 13.9 | [3] |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available in the literature. | [4] |

Synthesis of (4R)-4-Propyloxolan-2-one